5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 101080-17-5 . It has a molecular weight of 154.17 . The compound is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, involves a series of steps that are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the rational design of the compounds, followed by their synthesis .Molecular Structure Analysis
The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is characterized by its InChI Code: 1S/C6H10N4O/c1-3-4 (6 (8)11)5 (7)10 (2)9-3/h7H2,1-2H3, (H2,8,11) and InChI key: CCXYHAGBWDDQON-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicine
Pyrazoles, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
Pyrazoles are also used in the agricultural sector . They are found in a variety of agrochemicals due to their promising properties .
Synthesis of Derivatives
5-Aminopyrazoles, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, can be transformed into carboxamide derivatives . These derivatives have been evaluated against various fungal strains and as inhibitory compounds against succinate dehydrogenase .
Fluorescent Materials
Pyrazole derivatives have been found to have fluorescent properties . This makes them useful in the development of new materials for optoelectronic devices .
Catalysts in Organic Synthesis
Pyrazoles have been used as catalysts in organic synthesis . They have been involved in various eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Development of Novel Drugs
Due to their wide range of biological activities, pyrazoles are often used in the development of novel drugs . They have been used in the design of new therapeutic agents with improved efficacy and safety profiles .
Antioxidant Agents
Pyrazoles have been found to have antioxidant properties . This makes them useful in the development of new antioxidant agents .
Herbicides
Pyrazoles have been used in the development of herbicides . Their unique properties make them effective in controlling a variety of weeds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide interacts with its targets by acting as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound binds irreversibly to FGFR1 , demonstrating nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs is a key pathway affected by 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide . This compound, as a pan-FGFR covalent inhibitor, can suppress the proliferation of cancer cells by inhibiting the activation of FGFRs .
Result of Action
The representative compound of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates the molecular and cellular effects of the compound’s action.
properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYHAGBWDDQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442982 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
CAS RN |
101080-17-5 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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